(E)-3-(5-Bromopyridin-2-yl)acrylic acid
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Overview
Description
(2E)-3-(5-bromopyridin-2-yl)prop-2-enoic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom attached to the pyridine ring and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-bromopyridin-2-yl)prop-2-enoic acid typically involves the bromination of 2-aminopyridine followed by further functionalization. One common method includes the bromination of 2-aminopyridine using bromine in acetic acid, followed by nitration and subsequent conversion to the desired product . The reaction conditions often involve maintaining low temperatures during the bromination step to control the reaction and prevent over-bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as crystallization and recrystallization, are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(5-bromopyridin-2-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine derivatives with reduced functional groups.
Scientific Research Applications
(2E)-3-(5-bromopyridin-2-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(5-bromopyridin-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The bromine atom and the propenoic acid moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: A precursor in the synthesis of (2E)-3-(5-bromopyridin-2-yl)prop-2-enoic acid.
3-Bromopyridine: Another brominated pyridine derivative with different reactivity and applications.
5-Bromopyridine-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of the propenoic acid moiety.
Uniqueness
(2E)-3-(5-bromopyridin-2-yl)prop-2-enoic acid is unique due to its specific combination of a bromine atom and a propenoic acid group attached to the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H6BrNO2 |
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Molecular Weight |
228.04 g/mol |
IUPAC Name |
(E)-3-(5-bromopyridin-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H6BrNO2/c9-6-1-2-7(10-5-6)3-4-8(11)12/h1-5H,(H,11,12)/b4-3+ |
InChI Key |
DXDHMFBMPDQGEY-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC(=NC=C1Br)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=NC=C1Br)C=CC(=O)O |
Origin of Product |
United States |
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